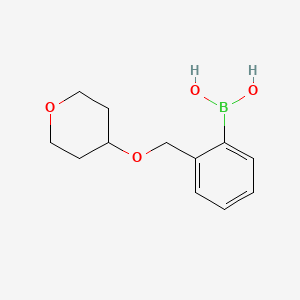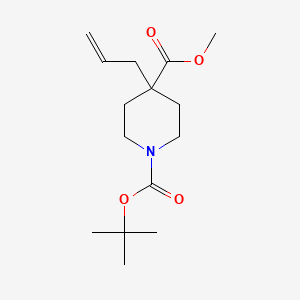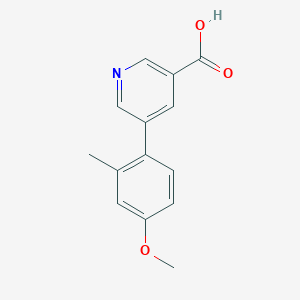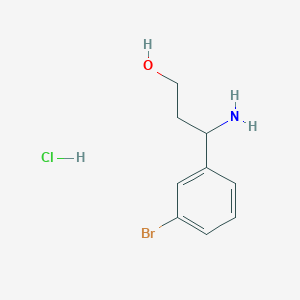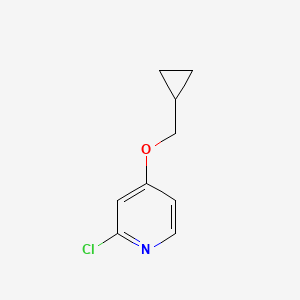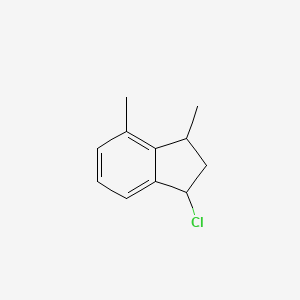
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol
Descripción general
Descripción
The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. In this case, it seems to have a propan-2-ol group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzofuran core with a propan-2-ol group attached. The exact structure would depend on the positioning of this group .Chemical Reactions Analysis
Benzofuran derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzofuran derivatives are solid at room temperature .Aplicaciones Científicas De Investigación
Natural Source and Bioactivity
Benzofuran compounds are ubiquitous in nature, possessing a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have garnered attention in chemical and pharmaceutical research due to their potential as natural drug lead compounds. For instance, novel benzofuran compounds have shown promising anti-hepatitis C virus activity, indicating their potential as effective therapeutic drugs for hepatitis C disease. Furthermore, benzofurans have been utilized as scaffolds for developing anticancer agents, highlighting their significance in drug discovery and development. The synthesis of benzofuran rings through unique methods, such as free radical cyclization cascade and proton quantum tunneling, underscores the innovative approaches to constructing complex benzofuran derivatives for medicinal applications (Miao et al., 2019).
Antimicrobial Applications
Benzofuran derivatives have emerged as potent antimicrobial agents, with applications against a range of bacterial and fungal pathogens. Their unique structural features and broad pharmacological applications have made benzofurans a focus in the search for new drugs. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in treating skin diseases like cancer or psoriasis. The exploration of benzofuran-based compounds as antimicrobial agents demonstrates their potential in addressing antibiotic resistance, a major global health issue (Hiremathad et al., 2015).
Pharmacological Properties and Therapeutic Potential
Benzofuran compounds' broad spectrum of biological activities has attracted interest in their pharmacological properties and potential therapeutic applications. The structural diversity of benzofuran derivatives contributes to their wide-ranging bioactivities, making them valuable in medicinal chemistry research. The development of benzofuran derivatives for various diseases underscores their importance in pharmaceutical sciences. Recent findings on bioactive benzofuran derivatives emphasize the potential of these compounds in developing new therapeutic agents with optimized pharmacological properties (Khanam & Shamsuzzaman, 2015).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including liver damage and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox status. These interactions highlight the compound’s role in modulating metabolic processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into mitochondria, where it exerts its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism and apoptosis .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRGSYGMYWIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694744 | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82954-97-0 | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)
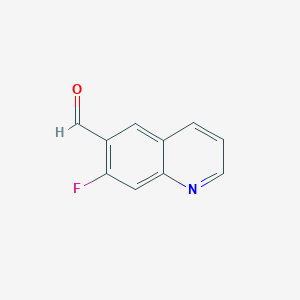
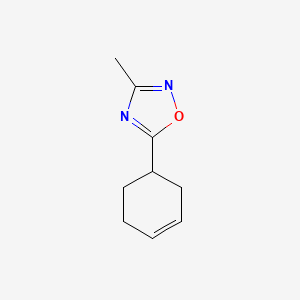
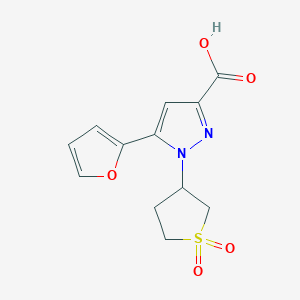
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)
